molecular formula C8H11F2N3O2 B2475817 Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate CAS No. 2247206-64-8

Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate

Cat. No.: B2475817
CAS No.: 2247206-64-8
M. Wt: 219.192
InChI Key: AJNUNWRESMLIHF-UHFFFAOYSA-N
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Description

Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoromethyl group and the pyrazole ring in its structure makes it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 3-methylpyrazole with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases where difluoromethylated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pyrazole ring can also contribute to the compound’s overall biological activity by interacting with various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[1-(trifluoromethyl)-3-methylpyrazol-4-yl]amino]acetate
  • Methyl 2-[[1-(fluoromethyl)-3-methylpyrazol-4-yl]amino]acetate

Uniqueness

Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O2/c1-5-6(11-3-7(14)15-2)4-13(12-5)8(9)10/h4,8,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNUNWRESMLIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NCC(=O)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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